molecular formula C11H15NOS B5816263 3-benzylsulfanyl-N-methylpropanamide

3-benzylsulfanyl-N-methylpropanamide

Cat. No.: B5816263
M. Wt: 209.31 g/mol
InChI Key: YLMFGPYVFRJTHP-UHFFFAOYSA-N
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Description

3-Benzylsulfanyl-N-methylpropanamide is a synthetic propanamide derivative of interest in chemical and pharmaceutical research. This compound features a benzylsulfanyl (benzylthio) ether group at the 3-position of the propanamide chain and a methyl substitution on the amide nitrogen . The N-methyl propanamide scaffold is a recognized structural motif in organic chemistry , and the incorporation of a sulfur-based benzylsulfanyl moiety is a common strategy to modulate the compound's electronic properties, lipophilicity, and potential for interaction with biological targets . This combination of functional groups makes this compound a valuable intermediate or building block for researchers in medicinal chemistry. It can be utilized in the synthesis of more complex molecules or in structure-activity relationship (SAR) studies to investigate the effect of lipophilic and electron-donating substituents on biological activity. Its applications are primarily found in early-stage drug discovery and development workflows as a precursor or model compound. WARNING: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment and in accordance with all relevant laboratory safety regulations.

Properties

IUPAC Name

3-benzylsulfanyl-N-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-12-11(13)7-8-14-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFGPYVFRJTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCSCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzylsulfanyl-N-methylpropanamide typically involves the reaction of benzyl mercaptan with N-methylpropanamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl mercaptan, followed by nucleophilic substitution with N-methylpropanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-benzylsulfanyl-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Benzylsulfinyl-N-methylpropanamide or benzylsulfonyl-N-methylpropanamide.

    Reduction: N-methylpropylamine.

    Substitution: Various benzyl-substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-benzylsulfanyl-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzylsulfanyl-N-methylpropanamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the amide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfanyl-Substituted Propanamides

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides

These analogs (Scheme 1, ) replace the benzyl group with oxadiazole-thiazole hybrids. Such modifications are designed to improve antimicrobial activity, though their synthesis requires multi-step protocols (e.g., hydrazine reflux, CS₂/KOH coupling) compared to the simpler preparation of 3-benzylsulfanyl-N-methylpropanamide .

3-[(4-Fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide

A related impurity in bicalutamide synthesis (), this compound features a fluorophenylsulfanyl group and a hydroxylated methyl branch.

Table 1: Key Properties of Sulfanyl-Substituted Propanamides

Compound Functional Groups Synthesis Complexity Potential Application Reference
This compound Benzylsulfanyl, N-methylamide Moderate Drug intermediates
Oxadiazole-thiazole propanamide Oxadiazole, thiazole, sulfanyl High Antimicrobial agents
Fluorophenylsulfanyl propanamide 4-Fluorophenylsulfanyl, hydroxyl Moderate Pharmaceutical impurity

Sulfonyl-Substituted Analogs

3-[Benzyl(methylsulfonyl)amino]propanoic Acid

This analog () replaces the sulfanyl group with a sulfonyl moiety, increasing electron-withdrawing character and acidity. The sulfonyl group enhances stability against oxidation but reduces nucleophilicity, limiting reactivity in coupling reactions. Such compounds are often used in peptide mimetics or enzyme inhibitors .

3-(Benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide

With dual benzenesulfonyl groups (), this compound exhibits high polarity and low solubility in non-polar solvents. The benzenesulfonyl substituents may confer resistance to metabolic degradation, making it suitable for prolonged-action formulations .

Table 2: Sulfanyl vs. Sulfonyl Propanamides

Property This compound Sulfonyl Analogs
Electron Effect Mildly electron-donating (sulfanyl) Strongly electron-withdrawing (sulfonyl)
Stability Moderate oxidation sensitivity High oxidative stability
Solubility Moderate (lipophilic benzyl) Low (polar sulfonyl)
Synthetic Accessibility Straightforward Requires sulfonylation

Trifluoromethyl and Aryl-Substituted Derivatives

2-Hydroxy-2-methyl-3-([3-(trifluoromethyl)benzyl]sulfonyl)-N-[4-(trifluoromethyl)phenyl]propanamide

This compound () incorporates trifluoromethyl groups on both the benzyl and phenyl rings. The CF₃ groups enhance lipophilicity and metabolic resistance, while the sulfonyl group stabilizes the molecule. Such derivatives are explored in oncology for targeting hydrophobic binding pockets .

3-(4-(Methylsulfonyl)phenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

These features are advantageous in kinase inhibitors, where both hydrogen bonding and π-π interactions are critical .

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